molecular formula C11H13ClN2O2 B1320435 N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide CAS No. 926228-16-2

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide

Cat. No.: B1320435
CAS No.: 926228-16-2
M. Wt: 240.68 g/mol
InChI Key: QYJNPCULYBHFIU-UHFFFAOYSA-N
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Description

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a carboxamide bridge connecting a 4-amino-2-chlorophenyl aniline moiety to an oxolane (tetrahydrofuran) ring. This structural motif is common in the development of pharmacologically active molecules, as the carboxamide group is a key scaffold found in many enzyme inhibitors . For instance, similar N-substituted carboxamide derivatives have been investigated for their potential as kinase inhibitors and as inhibitors of bacterial targets like MmpL3 for anti-tuberculosis activity . The presence of the chlorophenyl group can enhance binding to hydrophobic pockets in target proteins, while the amino group offers a site for further chemical modification to optimize drug-like properties . Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules or as a core structure for screening in various biological assays. The product is provided with comprehensive analytical data for identification and purity confirmation. N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide is For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJNPCULYBHFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with oxolane-2-carboxylic acid in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and efficient production rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide has been identified for its potential therapeutic effects, particularly in treating respiratory diseases. Research indicates that compounds with similar structures have shown efficacy in managing conditions such as:

  • Cystic Fibrosis
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Asthma

These applications stem from the compound's ability to modulate biological pathways involved in inflammation and mucus production, which are critical in respiratory conditions .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies reveal that modifications to the oxolane framework can enhance the compound's biological activity. For instance, derivatives of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide have been synthesized and evaluated for their inhibitory effects on various enzymes linked to disease mechanisms, such as carbonic anhydrase . The following table summarizes key findings from SAR studies:

Compound VariantBiological ActivityIC50 (µM)Target Enzyme
Compound AModerate Inhibition10.93CA IX
Compound BHigh Selectivity1.55CA II

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide derivatives against various cancer cell lines, including breast cancer cells. The compound exhibits significant anti-proliferative effects, with some derivatives showing selectivity for cancer cells over normal cells .

Case Study: Breast Cancer Inhibition

In a study involving MDA-MB-231 breast cancer cells, specific derivatives demonstrated:

  • Cell Viability Reduction : Up to 85% at concentrations of 5 µM.
  • Apoptotic Induction : Increased annexin V-FITC positive cells indicating late apoptosis.

This suggests that the compound may act through mechanisms that promote programmed cell death in malignant cells while sparing healthy tissues .

Antimicrobial Activity

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide has also been assessed for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, making it a candidate for further development as an antibacterial agent .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Klebsiella pneumoniae40 µg/mL

Future Directions and Research Needs

The ongoing research into N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide suggests several promising avenues:

  • Further SAR Exploration : To optimize potency and selectivity.
  • In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the pathways through which these compounds exert their effects.

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Aromatic Substituent Key Functional Groups Molecular Weight (g/mol) Biological Activity (Inferred)
N-(4-Amino-2-chlorophenyl)oxolane-2-carboxamide Oxolane-carboxamide 4-Amino-2-chlorophenyl Amide, NH2, Cl ~238.68* Not explicitly reported
Tetrahydrofuranyl fentanyl Oxolane-carboxamide Phenyl-piperidine Amide, phenylethylpiperidine 412.52 Opioid agonist
N-(4-Amino-2-chlorophenyl)-3-methylpicolinamide Picolinamide 4-Amino-2-chlorophenyl Pyridine, NH2, Cl 275.73 Not reported
N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Benzamide 4-Amino-2-chlorophenyl Cl, OH, NH2 296.11 Adenovirus inhibition
1-(4-Amino-2-chlorophenyl)-5-trifluoromethyl-2(1H)-pyridones Pyridone 4-Amino-2-chlorophenyl CF3, NH2, Cl 306.68 NIH 3T3 inhibition

*Calculated based on formula C₁₁H₁₃ClN₂O₂.

Key Observations:
  • Aromatic Substituent: The 4-amino-2-chlorophenyl group is conserved across multiple analogs (e.g., ), suggesting its role as a pharmacophore for binding interactions.
  • Electronic Effects : Electron-withdrawing groups (Cl, CF3) may enhance stability and influence binding affinity, as seen in antiviral and inhibitory activities .

Physicochemical and Spectral Comparisons

Table: Analytical Data Comparison
Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals, δ ppm) MS (m/z)
N-(4-Amino-2-chlorophenyl)oxolane-2-carboxamide* ~1660–1680 1.8–2.2 (oxolane CH2), 4.0–4.5 (O-linked CH2) 239 (M+H)+
2-Cyano-N-(4-sulfamoylphenyl)ethanamide 1664 7.20–7.92 (ArH), 10.13 (NH) 357 (M+)
N-(4-Amino-2-chlorophenyl)-3-methylpicolinamide Not reported 8.51 (pyridine H), 6.78 (ArH), 2.56 (CH3) 275 (M+H)+

*Predicted based on structural analogs.

  • IR : The target compound’s carbonyl stretch aligns with carboxamide analogs (~1660–1680 cm⁻¹).
  • ¹H-NMR : Distinct oxolane protons (δ 1.8–4.5) differentiate it from pyridine or benzene-dominated spectra in other analogs .

Biological Activity

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide is C11H12ClN2O2C_{11}H_{12}ClN_{2}O_{2}. Its structure features an oxolane ring, which contributes to its biological activity. The presence of the amino and chlorophenyl groups enhances its interaction with biological targets.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide derivatives against human adenovirus (HAdV). For instance, certain analogues demonstrated sub-micromolar potency with IC50 values as low as 0.27 μM while maintaining high selectivity indexes (SI > 100), indicating their potential as therapeutic agents for viral infections .

2. Anticancer Properties

The compound has shown promising anticancer activity across various cancer cell lines. In vitro studies indicated that it effectively inhibits cell proliferation and induces apoptosis in cancer cells. For example, compounds derived from this scaffold exhibited growth inhibition values ranging from 0.49 to 48.0 μM against a panel of human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers .

Table 1: Anticancer Activity of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide Derivatives

Cell LineIC50 (μM)Mechanism of Action
MCF-70.49Induction of apoptosis via caspase activation
PC-31.75Inhibition of NF-κB activity
A5490.20Disruption of FAK/Paxillin pathway

The mechanisms underlying the biological activities of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide involve multiple pathways:

  • Apoptosis Induction : The compound promotes phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation .
  • Inhibition of Viral Replication : Preliminary mechanistic studies suggest that it may target the HAdV DNA replication process, thereby inhibiting viral lifecycle progression .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy against HAdV, derivatives of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide were evaluated for their cytotoxicity and antiviral potency. Compound 15 was particularly noted for its low cytotoxicity (CC50 = 156.8 μM) and improved anti-HAdV activity, supporting its potential for further development in clinical settings .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound in various human cancer cell lines. The results indicated that certain derivatives significantly inhibited tumor cell proliferation and induced apoptosis through mitochondrial pathways, showcasing their therapeutic potential in oncology .

Q & A

Q. What are the common synthetic routes for N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling oxolane-2-carbonyl chloride with 4-amino-2-chloroaniline. A base like triethylamine is used to neutralize HCl generated during the reaction, enhancing yield by driving the reaction forward. Solvent choice (e.g., dichloromethane) and temperature control (0–5°C) minimize side reactions such as hydrolysis of the carbonyl chloride. Industrial-scale synthesis may employ continuous flow reactors for optimized heat transfer and mixing .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide?

  • Methodological Answer :
  • ¹H/¹³C NMR : The aromatic protons of the chlorophenyl group appear as a doublet (δ 7.2–7.5 ppm), while the oxolane ring protons resonate as multiplet signals (δ 3.5–4.5 ppm). The carboxamide NH₂ group shows a broad singlet (δ 5.5–6.5 ppm).
  • IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups. Purity is assessed via thin-layer chromatography (TLC) with a suitable eluent (e.g., ethyl acetate/hexane) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for derivatives of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide?

  • Methodological Answer :
  • Re-evaluate Force Fields : Ensure molecular dynamics simulations use parameters calibrated for amide and oxolane moieties.
  • Experimental Validation : Perform dose-response assays (e.g., IC₅₀ measurements) to verify binding affinity. If discrepancies persist, analyze solvent effects or protein flexibility in docking studies.
  • Statistical Analysis : Apply multivariate regression to identify variables (e.g., steric hindrance, electronic effects) causing divergence .

Q. How can crystallographic tools like SHELX and ORTEP-III elucidate the 3D conformation and intermolecular interactions of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for high-resolution X-ray data to model hydrogen bonding (e.g., amide N-H⋯O=C interactions) and Cl⋯π contacts.
  • ORTEP-III Visualization : Generate thermal ellipsoid plots to assess positional uncertainty and intermolecular packing. For example, the oxolane ring’s puckering amplitude can be quantified to correlate with biological activity .

Q. How to design experiments to evaluate the antithrombotic potential of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide?

  • Methodological Answer :
  • In Vitro Assays : Measure Factor Xa inhibition using chromogenic substrates (e.g., S-2222) at varying concentrations (1–100 µM).
  • Control Compounds : Compare with rivaroxaban to establish relative potency.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified oxolane substituents (e.g., methyl groups) to probe steric effects .

Data Contradiction Analysis

Q. How to address conflicting solubility data for N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, methanol, and chloroform using UV-Vis spectroscopy (λmax ~260 nm).
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to identify mismatches. For example, high amide polarity may favor DMSO, while the chlorophenyl group enhances chloroform compatibility.
  • Crystallization Trials : Use mixed solvents (e.g., DMSO/water) to isolate polymorphs and correlate with dissolution profiles .

Comparative Studies

Q. How does N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide compare structurally and functionally to N-(3-amino-2-methylphenyl)oxolane-2-carboxamide?

  • Methodological Answer :
  • Structural Differences : The 4-chloro substituent vs. 2-methyl group alters steric bulk and electronic effects.
  • Biological Impact : Use enzyme inhibition assays (e.g., thrombin time) to compare anticoagulant efficacy. Molecular docking (AutoDock Vina) can highlight binding pose variations due to substituent positioning .

Methodological Tools

Q. What analytical workflows are recommended for characterizing degradation products of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide under oxidative stress?

  • Methodological Answer :
  • LC-MS/MS : Monitor m/z transitions for parent ion (M+H⁺ = 267.1) and potential nitroso (M+14) or hydroxylated (M+16) derivatives.
  • EPR Spectroscopy : Detect radical intermediates formed during oxidation using spin traps like DMPO .

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